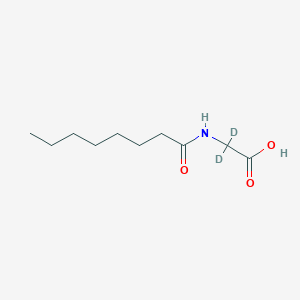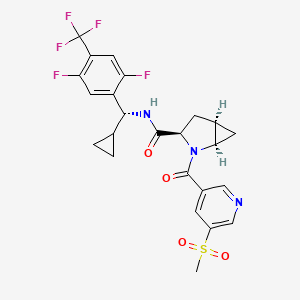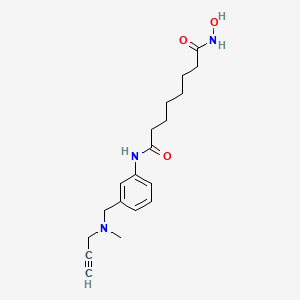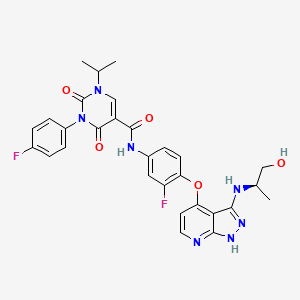
TAM&Met-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TAM&Met-IN-1 is a potent inhibitor of TAM and c-Met kinases, specifically targeting AXL, MER, and TYRO3 with IC50 values of 6.1 nM, 13.2 nM, and 21.6 nM, respectively . This compound is primarily used in anticancer studies due to its ability to inhibit these kinases, which play crucial roles in cancer cell survival, proliferation, and metastasis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TAM&Met-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:
Formation of the core structure: This typically involves the construction of a heterocyclic core through cyclization reactions.
Functional group modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.
Coupling reactions: Use of coupling agents to attach different moieties to the core structure.
Industrial Production Methods
Industrial production methods for TAM&Met-IN-1 are not publicly available. Generally, large-scale synthesis of such compounds involves optimization of reaction conditions to maximize yield and purity, followed by purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
TAM&Met-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
TAM&Met-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cellular processes such as apoptosis, proliferation, and migration.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery.
作用機序
TAM&Met-IN-1 exerts its effects by inhibiting the activity of TAM and c-Met kinases. These kinases are involved in key signaling pathways that regulate cell survival, proliferation, and migration. By blocking their activity, TAM&Met-IN-1 disrupts these pathways, leading to reduced cancer cell growth and metastasis .
類似化合物との比較
Similar Compounds
PF-07265807: Another dual inhibitor of AXL and MER, exhibiting anti-tumor effects and enhancing dendritic cell function.
Amivantamab: A bispecific antibody targeting EGFR and c-Met, used in the treatment of non-small cell lung cancer.
Uniqueness
TAM&Met-IN-1 is unique due to its high potency and selectivity for AXL, MER, and TYRO3 kinases. This specificity makes it a valuable tool in cancer research, allowing for targeted inhibition of these kinases with minimal off-target effects .
特性
分子式 |
C29H27F2N7O5 |
|---|---|
分子量 |
591.6 g/mol |
IUPAC名 |
N-[3-fluoro-4-[[3-[[(2R)-1-hydroxypropan-2-yl]amino]-1H-pyrazolo[3,4-b]pyridin-4-yl]oxy]phenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C29H27F2N7O5/c1-15(2)37-13-20(28(41)38(29(37)42)19-7-4-17(30)5-8-19)27(40)34-18-6-9-22(21(31)12-18)43-23-10-11-32-25-24(23)26(36-35-25)33-16(3)14-39/h4-13,15-16,39H,14H2,1-3H3,(H,34,40)(H2,32,33,35,36)/t16-/m1/s1 |
InChIキー |
ILVXQVHFMCJXTE-MRXNPFEDSA-N |
異性体SMILES |
C[C@H](CO)NC1=NNC2=NC=CC(=C21)OC3=C(C=C(C=C3)NC(=O)C4=CN(C(=O)N(C4=O)C5=CC=C(C=C5)F)C(C)C)F |
正規SMILES |
CC(C)N1C=C(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C(=NC=C4)NN=C5NC(C)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-N-[2-[[2-[[(2S)-1-[[(2S)-2-[(2-aminoacetyl)-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methylpentanoyl]-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B15141939.png)

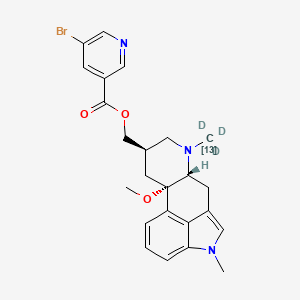
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B15141965.png)
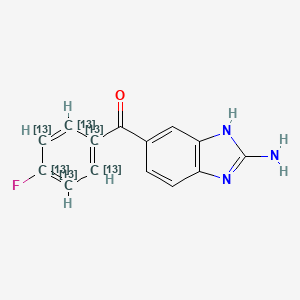

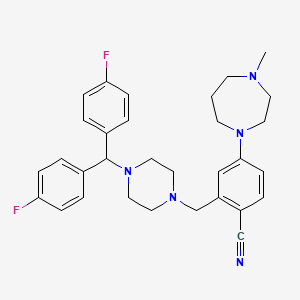
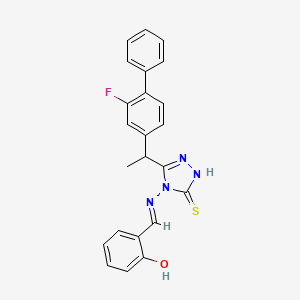
![2-[bis(1H-indol-3-yl)methyl]-6-bromophenol](/img/structure/B15141987.png)

